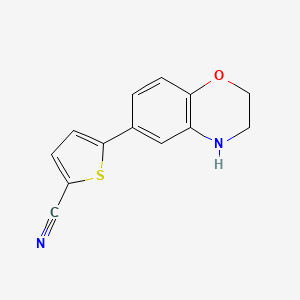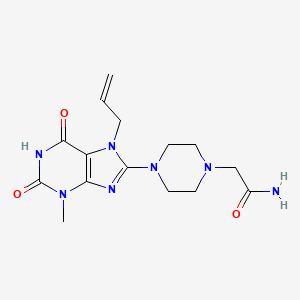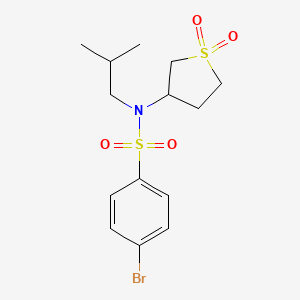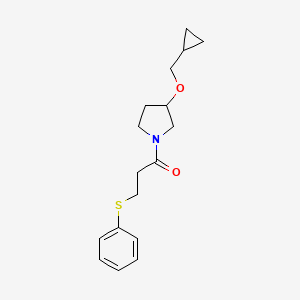
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, also known as CP 55940, is a potent synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are derived from the cannabis plant. Cannabinoids have been shown to have a wide range of effects on the human body, including pain relief, anti-inflammatory properties, and anti-tumor effects.
科学研究应用
Crystal Structure Analysis
The study of crystal structures forms a foundational aspect of understanding the physical and chemical properties of compounds. For instance, the crystal structure analysis of compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can reveal intricate details about molecular interactions, stability, and conformational dynamics, which are crucial for designing materials with desired properties (Thinagar et al., 2000).
Synthetic Approaches and Chemical Reactivity
The synthesis of complex molecules, including pyrrolidine derivatives, involves strategic reactions that enable the construction of molecules with high precision. Research on synthetic methodologies provides insights into efficient, scalable, and stereoselective synthesis of such compounds. This includes the development of 1,3-dipolar cycloaddition reactions, which are pivotal for generating pyrrolidine scaffolds with diverse functionalizations, offering vast potential in drug discovery and material science (Haddad et al., 2015).
Biological Activity and Pharmacological Applications
Research into the biological activity of pyrrolidine derivatives, including antimicrobial, antifungal, antimalarial, and antitubercular properties, underscores the potential of these compounds in therapeutic applications. Studies on the antibacterial, antifungal, and antimalarial activities of functionalized spirooxindole pyrrolidine derivatives, for example, demonstrate their potential as leads for the development of new pharmaceutical agents (Haddad et al., 2015).
属性
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-17(9-11-21-16-4-2-1-3-5-16)18-10-8-15(12-18)20-13-14-6-7-14/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKQTECQVQNYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

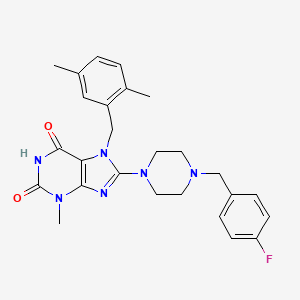
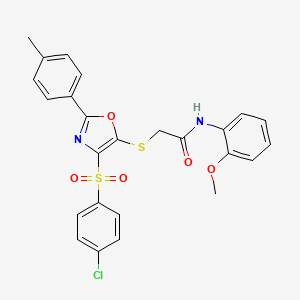
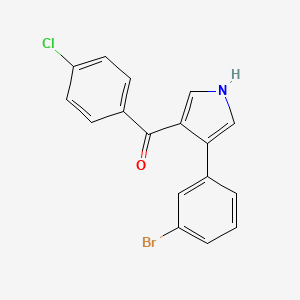
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
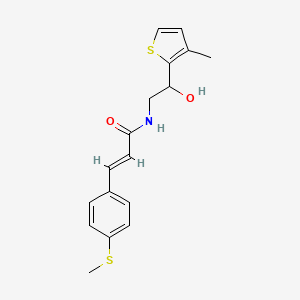
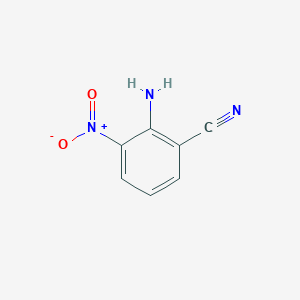
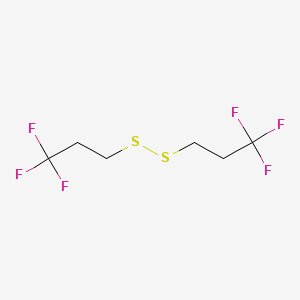
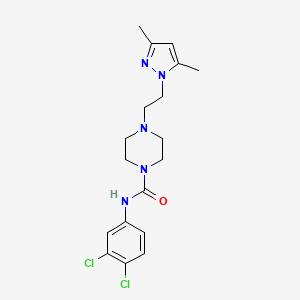
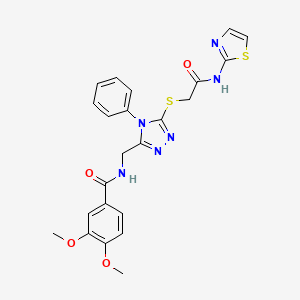
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)
![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)
